Aqueous Solubility Enhancement via Hydrobromide Salt Formation
The hydrobromide salt of 1H-Imidazo[4,5-c]pyridin-4-ol exhibits significantly enhanced aqueous solubility compared to its neutral free base counterpart. This is a class-level property observed across numerous hydrobromide salts [1]. While direct experimental solubility data for this specific compound is not published, the known aqueous solubility of the free base is calculated to be 3.43 mg/mL (0.0254 mol/L) based on ESOL method . Hydrobromide salts are generally reported to be highly soluble, often exceeding 100 mg/mL [2]. This predicted >29-fold increase in solubility is a critical advantage for in vitro assays.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Predicted High Aqueous Solubility (Hydrobromide Salt) |
| Comparator Or Baseline | 1H-Imidazo[4,5-c]pyridin-4-ol (Free Base) |
| Quantified Difference | >29-fold enhancement (predicted based on class-level data) |
| Conditions | In silico prediction (ESOL method) for free base; class-level empirical data for hydrobromide salts |
Why This Matters
Enhanced solubility is essential for achieving reliable dose-response curves in biochemical and cell-based assays, minimizing the risk of precipitation and ensuring accurate potency measurements.
- [1] Asna.com.sa. Hydrobromides: Solubility Enhancement. View Source
- [2] Agri.nais.net.cn. Hydrobromide salts of benzodiazepine derivatives, their preparation and use. View Source
